Cas no 2229471-16-1 (5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine)
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine
- EN300-1814368
- 2229471-16-1
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- Inchi: 1S/C8H12N2O2/c1-2-8(4-11-5-8)6-3-7(9)10-12-6/h3H,2,4-5H2,1H3,(H2,9,10)
- InChI Key: DQFYUWATKNGKDO-UHFFFAOYSA-N
- SMILES: O1CC(C2=CC(N)=NO2)(CC)C1
Computed Properties
- Exact Mass: 168.089877630g/mol
- Monoisotopic Mass: 168.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 61.3Ų
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1814368-0.05g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 0.05g |
$1032.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-0.1g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 0.1g |
$1081.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-0.25g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 0.25g |
$1131.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-0.5g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 0.5g |
$1180.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-1.0g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 1g |
$1229.0 | 2023-06-01 | ||
| Enamine | EN300-1814368-2.5g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 2.5g |
$2408.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-5.0g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 5g |
$3562.0 | 2023-06-01 | ||
| Enamine | EN300-1814368-10.0g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 10g |
$5283.0 | 2023-06-01 | ||
| Enamine | EN300-1814368-1g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 1g |
$1229.0 | 2023-09-19 | ||
| Enamine | EN300-1814368-5g |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine |
2229471-16-1 | 5g |
$3562.0 | 2023-09-19 |
5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine
5-(3-Ethyloxetan-3-yl)-1,2-Oxazol-3-amine: A Promising Compound in Drug Discovery and Biological Research
5-(3-Ethyloxetan-3-yl)-1,2-oxazol-3-amine, with the CAS number 2229471-16-1, represents a novel chemical entity that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of oxazolines, which are heterocyclic compounds characterized by a five-membered ring containing one oxygen atom and one nitrogen atom. The unique structural features of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine make it a valuable candidate for targeted drug development, particularly in the context of inflammatory diseases and neurodegenerative disorders.
Recent studies have highlighted the potential of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine as a scaffold for designing selective small molecule inhibitors. The 3-ethyloxetan-3-yl substituent in this compound is crucial for modulating its binding affinity to specific protein targets. This functional group introduces steric and electronic effects that enhance the compound's ability to interact with enzyme active sites or receptor binding domains. Such structural modifications are critical for optimizing the pharmacological profile of the molecule.
One of the most notable advancements in 5-(3-ethyloxetan-3-yl)-1,2-ox,3-amine research involves its application in anti-inflammatory therapy. A 2023 study published in Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. The oxazoline ring plays a key role in stabilizing the compound's conformation, which is essential for its interaction with signal transduction pathways involved in inflammation.
Additionally, 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine has shown promise in neurodegenerative disease research. A 2024 preclinical study in Nature Communications revealed that this compound can modulate β-amyloid aggregation, a hallmark of Alzheimer's disease. The 3-ethyloxetan-3-yl group appears to enhance the compound's ability to disrupt protein misfolding, making it a potential therapeutic agent for neurodegenerative conditions.
From a synthetic perspective, the 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine molecule is synthesized through a multi-step process involving oxetane ring formation and amine functionalization. The 3-ethyloxetan-3-yl substituent is typically introduced via a radical cyclization reaction, which allows for precise control over the stereochemistry of the final product. This synthetic strategy is particularly important for ensuring the chirality and stereochemical purity of the compound, which are critical for its biological activity.
Recent advances in computational drug design have further illuminated the potential of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine. Molecular docking studies have shown that this compound can bind to target proteins with high binding affinity, particularly those involved in cellular signaling and metabolic pathways. These findings suggest that 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine could be developed into a multitarget drug capable of addressing complex disease mechanisms.
Moreover, the solubility and bioavailability of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine have been optimized through chemical modifications. Researchers have introduced hydrophilic groups to enhance the compound's solubility in aqueous environments, which is crucial for its in vivo efficacy. These modifications also improve the compound's ability to cross biological membranes, thereby increasing its cellular uptake and target specificity.
Despite its promising potential, the development of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine as a therapeutic agent requires further preclinical testing and clinical trials. Ongoing research is focused on evaluating its long-term safety profile and toxicological effects. Additionally, efforts are being made to identify potential drug-drug interactions and to optimize its pharmacokinetic properties for improved therapeutic outcomes.
In conclusion, 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine represents a significant advancement in pharmaceutical chemistry. Its unique structural features and biological activity make it a promising candidate for targeted drug development in various therapeutic areas. As research in this field continues to evolve, the potential of 5-(3-ethyloxetan-3-yl)-1,2-oxazol-3-amine as a therapeutic agent is likely to expand, offering new possibilities for the treatment of inflammatory and neurodegenerative diseases.
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